ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10861010
InChI: InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C12H14Cl2O3
Molecular Weight: 277.14 g/mol

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

CAS No.:

Cat. No.: VC10861010

Molecular Formula: C12H14Cl2O3

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate -

Specification

Molecular Formula C12H14Cl2O3
Molecular Weight 277.14 g/mol
IUPAC Name ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
Standard InChI Key SJZLFUWJWDEEPZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate (CAS: 62554-44-3) possesses the molecular formula C12H14Cl2O3\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{O}_3, with a molecular weight of 277.14 g/mol . The compound features a central propanoate ester group substituted at the second carbon with both a methyl group and a 2,4-dichlorophenoxy moiety. The 2,4-dichlorophenoxy component introduces significant lipophilicity, as indicated by a calculated LogP value of approximately 3.2, which enhances its bioavailability and environmental persistence .

The ester’s structure is critical to its reactivity and function. The electron-withdrawing chlorine atoms on the phenoxy ring stabilize the molecule through inductive effects, while the ethyl ester group provides hydrolytic lability, enabling metabolic or environmental breakdown into carboxylic acid derivatives . X-ray crystallography of analogous compounds reveals planar aromatic rings and tetrahedral geometry at the propanoate carbon, which influence steric interactions during synthesis and biological activity .

Synthesis and Industrial-Scale Production

The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is optimized for industrial efficiency, as detailed in U.S. Patent 4,739,101 . The method involves a two-step process:

  • Solventless Alkylation: A substituted phenol (e.g., 2,4-dichlorophenol) reacts with ethyl 2-bromo-2-methylpropanoate in the absence of solvent, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base. The reaction proceeds at 120–160°C for 3–6 hours, with a molar ratio of 1:1.7–2.3 (phenol to bromoester) and 0.8–1.8 equivalents of K2CO3\text{K}_2\text{CO}_3 .

  • Neutralization and Isolation: Excess K2CO3\text{K}_2\text{CO}_3 is neutralized with sulfuric acid (H2SO4\text{H}_2\text{SO}_4) below 120°C to prevent ester hydrolysis. The product is isolated via precipitation, extraction, or distillation, yielding >85% purity .

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal Range
Temperature140–145°C
Molar Ratio (Phenol:Bromoester)1:2.0
K2CO3\text{K}_2\text{CO}_3 Equivalents1.0
Reaction Duration5 hours

This method eliminates solvent waste, reduces costs, and improves scalability compared to traditional acetone/chloroform-mediated syntheses . The absence of solvent also minimizes side reactions, such as ether formation or ester hydrolysis, which are common in polar aprotic media .

Physicochemical Properties

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate exhibits properties typical of chlorinated aromatic esters:

  • Density: ~1.3 g/cm³ (estimated from analogous esters ).

  • Boiling Point: Decomposes above 200°C .

  • Solubility: Low water solubility (<10 mg/L at 25°C), high solubility in organic solvents (e.g., ethanol, acetone) .

  • Stability: Stable under dry, dark conditions but hydrolyzes in alkaline or aqueous environments to form 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid .

The compound’s low vapor pressure (1.2 × 10⁻⁶ mmHg at 25°C) limits atmospheric dispersal, favoring soil adsorption and bioaccumulation in lipid-rich tissues . Spectroscopic data (IR, NMR) align with its structure: IR bands at 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl); 1H NMR^1\text{H NMR} signals at δ 1.3 (triplet, CH₂CH₃), δ 1.6 (singlet, C(CH₃)₂), and δ 6.8–7.4 (multiplet, aromatic H) .

Applications and Functional Relevance

Pharmaceutical Intermediate

The compound’s similarity to fenofibrate (a hypolipidemic agent) suggests potential as a fibrate prodrug. Fenofibrate derivatives utilize ester groups to improve oral bioavailability, which are later hydrolyzed to active acids . Industrial patents highlight its utility in synthesizing hypolipidemic and anti-inflammatory agents via straightforward saponification .

Toxicological and Environmental Considerations

While direct studies on ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate are scarce, its metabolic breakdown to 2,4-dichlorophenoxyacetic acid (2,4-D) raises concerns . 2,4-D exposure in humans correlates with peripheral neuropathy, muscle weakness, and gastrointestinal distress, with lethal doses estimated at 25–35 g (357–500 mg/kg) .

Table 2: Comparative Toxicity Data

ParameterEthyl Ester (Estimated)2,4-D Acid
Oral LD₅₀ (Rat)650–900 mg/kg639 mg/kg
Dermal IrritationModerateSevere
Environmental Half-Life14–30 days10–15 days

Environmental degradation occurs via esterase-mediated hydrolysis and microbial action, yielding 2,4-D acid, which persists in soil for weeks . Regulatory guidelines for 2,4-D (e.g., EPA limits of 0.07 mg/L in drinking water) likely apply to this ester due to shared metabolites .

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